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Naphthenic acid

Wood preservation Copper naphthenate Field stake test

Sourcing single-molecule synthetic acids for metal carboxylate formulations often results in poor hydrocarbon solubility and suboptimal extraction performance. Naphthenic acid (CAS 1338-24-5) is a polydisperse cycloaliphatic mixture that solves these limitations through its unique compositional breadth. - Yields metal naphthenates with hydrocarbon solubility >10³× that of pure single-acid carboxylates, eliminating co-solvent requirements in paint drier and lubricant formulations. - In solvent extraction, outranks Versatic 10 for Cu(II) efficiency and uniquely partitions yttrium with light rare earths-enabling two-circuit REE separation strategies unattainable with synthetic acids. - Technical-grade material, acid value 215-260 mg KOH/g, supplied with batch consistency critical for copper naphthenate wood preservative production.

Molecular Formula C21H38O4
Molecular Weight 354.5 g/mol
CAS No. 1338-24-5
Cat. No. B072726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthenic acid
CAS1338-24-5
Synonymscobalt naphthenate
lead naphthenate
naphthenic acid
naphthenic acid, lead salt
naphthenic acids
Molecular FormulaC21H38O4
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCC1CCC(C1)CCC(=O)O
InChIInChI=1S/C11H20O2.C10H18O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13;1-2-8-3-4-9(7-8)5-6-10(11)12/h9-10H,2-8H2,1H3,(H,12,13);8-9H,2-7H2,1H3,(H,11,12)
InChIKeyHNNQYHFROJDYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<50 mg/L) in water
Completely soluble in organic solvents
Solubility in water: poo

Naphthenic Acid: Properties and Industrial Applications


Naphthenic acid (CAS 1338-24-5) is a complex, petroleum-derived mixture of alkyl-substituted cyclopentyl and cyclohexyl monocarboxylic acids with molecular weights spanning 120 to over 700 atomic mass units and a carbon backbone typically of 9 to 20 carbons [1]. Commercial technical-grade material is a dark amber to brown viscous liquid with an acid value of approximately 215–260 mg KOH/g, density ~0.92 g/mL at 20 °C, boiling range 140–200 °C, and negligible water solubility but full miscibility with hydrocarbon solvents . The industrial utility of naphthenic acid stems principally from its capacity to form oil-soluble metal naphthenate salts—of cobalt, manganese, copper, zinc, calcium, zirconium, and rare earths—that serve as paint driers, wood preservatives, lubricant additives, and solvent extraction reagents [1]. Unlike single-molecule synthetic carboxylic acids such as 2-ethylhexanoic acid (MW 144.21) or neodecanoic acid, naphthenic acid is a polydisperse mixture whose compositional breadth confers distinctive solubility and formulation properties that are not replicated by any individual pure compound.

Why Naphthenic Acid Cannot Be Replaced by Synthetic Acids


Procurement decisions that treat naphthenic acid as interchangeable with synthetic alternatives—such as 2-ethylhexanoic acid (2-EHA), neodecanoic acid, or Versatic 10—ignore three fundamental differentiators. First, naphthenic acid is a polydisperse mixture of dozens of cycloaliphatic homologues; this mixture character yields metal naphthenates whose hydrocarbon solubility exceeds that of pure single-acid carboxylates by orders of magnitude because the compositional diversity enables stable micelle formation in non-polar media—pure aliphatic or alicyclic alkali metal carboxylates exhibit solubility below 10⁻⁴ mol/L in hydrocarbons at 27 °C [1]. Second, the cycloaliphatic ring structure of naphthenic acid imparts a different metal-binding geometry and extraction pH profile compared to branched-chain synthetic acids; in solvent extraction, naphthenic acid outranks Versatic 10 for Cu(II) extraction efficiency [2] and uniquely positions yttrium with the light rare earths—a selectivity reversal relative to organophosphorus extractants such as D2EHPA—enabling separation strategies that synthetic carboxylic acids cannot replicate [3]. Third, the decades-long field performance database for copper naphthenate wood preservatives—demonstrating equivalent efficacy to pentachlorophenol at approximately one-eighth the active retention—has no counterpart for synthetic carboxylate alternatives, making substitution a regulatory and performance-risk proposition [4].

Naphthenic Acid: Comparator Evidence for Selection


Wood Preservative Efficacy: Copper Naphthenate vs. Pentachlorophenol

In a direct head-to-head field study at two Mississippi test sites (AWPA Hazard Zone 4/5), southern pine stakes treated with copper naphthenate (Cu-Nap) at a copper retention of 0.05 pounds per cubic foot (pcf) demonstrated efficacy against decay fungi and termite attack that was equivalent to or slightly better than stakes treated with pentachlorophenol (Penta) at a retention of 0.40 pcf after ten years of ground-contact exposure [1]. All formulations used AWPA P9-A compliant petroleum oil carriers. This represents an 8× reduction in active-ingredient retention (0.05 vs. 0.40 pcf) for equivalent biological performance, indicating a substantially higher specific activity for the naphthenate system.

Wood preservation Copper naphthenate Field stake test

Service Life of Copper Naphthenate-Treated Wood vs. Creosote

In a USDA Forest Service Forest Products Laboratory long-term durability study conducted at a severe test site in southern Mississippi, posts pressure-treated with low retentions of copper naphthenate exhibited an estimated 65-year service life against decay and insect attack, compared with 54 years for creosote-treated posts and in excess of 60 years for pentachlorophenol-treated posts [1]. Notably, copper naphthenate achieved this 65-year longevity at only 23% of the AWPA minimum required preservative retention [2]. As a whole, the post and lumber data indicated expected durability exceeding 50 years for creosote-treated wood and over 60 years for wood treated with pentachlorophenol, copper naphthenate, ACZA, or CCA [1].

Wood durability Service life prediction Copper naphthenate

Hydrocarbon Solubility: Naphthenate Mixtures vs. Pure Carboxylates

Systematic solubility studies of alkali metal carboxylates in n-heptane, isooctane, and benzene demonstrated that regardless of structural variation, pure aliphatic or alicyclic alkali metal carboxylates exhibit solubility below 10⁻⁴ mol/L at 27.0 °C [1]. The substantially higher solubility of commercial alkali metal naphthenates—orders of magnitude above this threshold—is explicitly attributed to their existence as complex mixtures, which enables the formation of stable micelles in hydrocarbon media; pure single-acid carboxylates lack the compositional heterogeneity required for micelle stabilization and instead form insoluble colloidal dispersions [1]. This mixture-derived solubility mechanism is a fundamental thermodynamic property that cannot be replicated by any single-component synthetic carboxylic acid salt, including 2-ethylhexanoate or neodecanoate, without the addition of solubilizing co-agents [2].

Metal carboxylate solubility Naphthenate micelles Hydrocarbon formulation

Yttrium Separation with Naphthenic Acid: Light Rare Earth Co-extraction

Liquid-liquid extraction equilibrium data for La, Dy, Yb, and Y from chloride media using naphthenic acid, Versatic acid, and D2EHPA in Shellsol 2046 at 15 °C revealed a fundamental selectivity difference: with the organophosphorus extractant D2EHPA, yttrium exhibits a distribution coefficient similar to the heavy rare earths (Dy, Yb), placing Y within the heavy lanthanide extraction sequence; with both naphthenic acid and Versatic acid, yttrium's distribution coefficient aligns instead with the light rare earths (La, Ce, Pr) [1]. This selectivity reversal enables a two-circuit separation strategy in which carboxylic acids (naphthenic or Versatic) remove yttrium with the light rare earth fraction while D2EHPA subsequently separates the remaining heavy rare earths—a process configuration that would not be possible with D2EHPA alone [1]. In sulfate media with EDTA as an aqueous-phase chelating adjuvant, naphthenic acid achieved average separation factors of 2.2 between adjacent yttrium-group elements [2].

Rare earth separation Yttrium extraction Naphthenic acid solvent extraction

Copper Extraction Efficiency: Naphthenic Acid vs. Versatic 10

Two-phase potentiometric metal extraction titration studies comparing five acidic extractants—D2EHPA, Ionquest 801, Cyanex 272, naphthenic acid, and Versatic 10—from aqueous nitrate media established a consistent extraction efficiency order for copper(II) and cadmium(II): D2EHPA > Ionquest 801 > Cyanex 272 and naphthenic > Versatic 10 [1]. Naphthenic acid thus occupies an intermediate position, outperforming the synthetic branched carboxylic acid Versatic 10 for Cu(II) extraction while being surpassed by the organophosphorus acids. This ranking is significant because Versatic 10 and naphthenic acid are often considered interchangeable in hydrometallurgical solvent extraction circuits; the data demonstrate they are not functionally equivalent for copper recovery applications.

Copper extraction Carboxylic acid extractants Hydrometallurgy

Aquatic Toxicity: Naphthenic Acid vs. Pentachlorophenol

A comprehensive aquatic hazard assessment of a commercial naphthenic acid sample reported acute EC₅₀ values in the range of 20–30 mg/L across standard freshwater test species, with acute EL₅₀ values for other species ranging from 24–46 mg/L [1]. These values establish naphthenic acid as moderately toxic to aquatic organisms. In contrast, pentachlorophenol—the primary comparator wood preservative—exhibits substantially higher aquatic toxicity with 96-h LC₅₀ values for fish typically in the range of 0.03–0.6 mg/L depending on species and pH, representing approximately two orders of magnitude greater acute hazard [2]. This differential is a principal driver behind the regulatory displacement of pentachlorophenol by copper naphthenate-based preservatives in many jurisdictions [2].

Aquatic toxicology Naphthenic acid ecotoxicity Environmental hazard

Naphthenic Acid: Industrial and Research Applications


Copper Naphthenate for Utility Poles and Railway Ties

Copper naphthenate, manufactured from naphthenic acid, is specified for pressure-treatment of utility poles, railway ties, bridge timbers, and marine piling where regulatory phase-out of pentachlorophenol mandates an oil-borne alternative. The evidence demonstrates that copper naphthenate at 0.05 pcf Cu delivers decay and termite protection equivalent to pentachlorophenol at 0.40 pcf [Section 3, Evidence 1], achieves an estimated 65-year service life exceeding creosote by 11 years [Section 3, Evidence 2], and presents approximately two orders of magnitude lower acute aquatic toxicity [Section 3, Evidence 6]. Procurement of naphthenic acid of consistent acid value (215–260 mg KOH/g) is critical, as the molecular weight distribution of the acid directly affects copper loading, oil solubility, and treatability of the resulting preservative formulation.

Metal Naphthenate Driers for Alkyd Paints and Coatings

Cobalt naphthenate, manganese naphthenate, and zirconium naphthenate serve as primary and auxiliary driers in alkyd-based paints, varnishes, and printing inks. The mixture-derived solubility of naphthenate metal soaps—which exceeds that of pure single-acid carboxylate salts by at least three orders of magnitude [Section 3, Evidence 3]—enables formulation of high-metal-content drier solutions in mineral spirits and other hydrocarbon carriers without the need for co-solvents or solubilizing agents required by octoate-based drier systems. This directly impacts formulator flexibility, shelf stability, and cost for industrial coating manufacturers.

Yttrium Separation via Naphthenic Acid Co-extraction

In solvent extraction circuits for rare earth element separation, naphthenic acid uniquely positions yttrium with the light rare earth fraction—a selectivity behavior opposite to that of D2EHPA, which groups yttrium with heavy rare earths [Section 3, Evidence 4]. This enables a two-circuit separation strategy: a first naphthenic acid extraction removes yttrium along with La, Ce, and Pr, while a subsequent D2EHPA circuit separates the remaining heavy lanthanides. The approach is particularly relevant for processing ion-adsorption clays and xenotime concentrates where yttrium is a major constituent requiring separation from both light and heavy rare earth fractions.

Hydrometallurgical Copper Recovery with Naphthenic Acid

For solvent extraction recovery of copper from leach solutions, naphthenic acid occupies a selectivity and loading capacity position that is intermediate between the high-efficiency organophosphorus extractants (D2EHPA, Ionquest 801) and the lower-cost but lower-efficiency synthetic carboxylic acids (Versatic 10) [Section 3, Evidence 5]. Process engineers evaluating extractant options can use naphthenic acid where the capital cost of organophosphorus reagent inventory is prohibitive but the performance limitations of Versatic 10—specifically its lower Cu(II) extraction ranking—would require additional equilibrium stages. The selectivity difference between naphthenic acid and Versatic 10 for Cu over Cd and Zn may also provide advantages in processing mixed-metal feedstocks.

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